
Rotigotine N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rotigotine N-Oxide Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The N-oxide form of rotigotine is a chemical modification that may influence its pharmacological properties and stability.
Preparation Methods
The synthesis of Rotigotine N-Oxide Hydrochloride involves the oxidation of rotigotine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature. The resulting N-oxide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Rotigotine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction to form the N-oxide from rotigotine.
Reduction: The N-oxide can be reduced back to rotigotine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are rotigotine and its various derivatives.
Scientific Research Applications
Rotigotine N-Oxide Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of rotigotine.
Biology: Investigated for its potential effects on dopamine receptors and its role in neurotransmission.
Medicine: Explored for its therapeutic potential in treating neurological disorders beyond Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and transdermal delivery systems.
Mechanism of Action
Rotigotine N-Oxide Hydrochloride exerts its effects by acting as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine. This binding activates the receptors, leading to improved motor function and reduced symptoms of Parkinson’s disease. The molecular targets include D1, D2, and D3 dopamine receptors, and the pathways involved are primarily related to dopaminergic neurotransmission.
Comparison with Similar Compounds
Rotigotine N-Oxide Hydrochloride can be compared to other dopamine agonists such as pramipexole and ropinirole. While all these compounds target dopamine receptors, this compound is unique due to its transdermal delivery system and its specific chemical structure, which may offer different pharmacokinetic properties.
Similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar therapeutic applications.
Apomorphine: A dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
This compound stands out due to its potential for improved stability and unique delivery method.
Properties
Molecular Formula |
C19H26ClNO2S |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(2S)-5-hydroxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H25NO2S.ClH/c1-2-11-20(22,12-10-17-6-4-13-23-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-,20?;/m0./s1 |
InChI Key |
SXMMSFOLBFZNIY-JNTYTKDLSA-N |
Isomeric SMILES |
CCC[N+](CCC1=CC=CS1)([C@H]2CCC3=C(C2)C=CC=C3O)[O-].Cl |
Canonical SMILES |
CCC[N+](CCC1=CC=CS1)(C2CCC3=C(C2)C=CC=C3O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
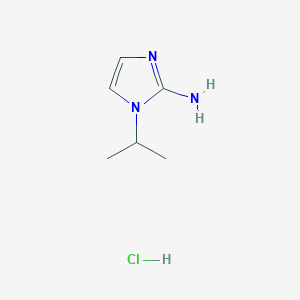
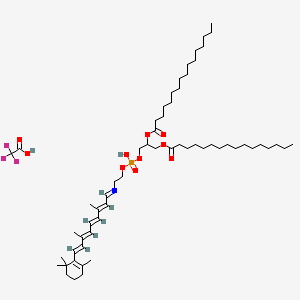

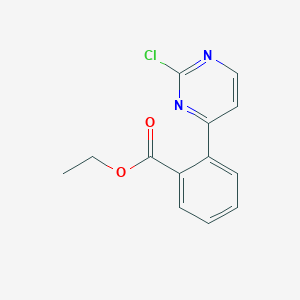
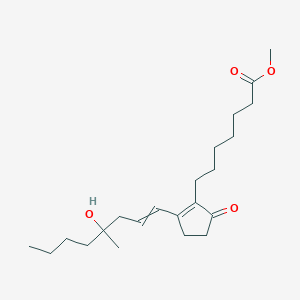

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
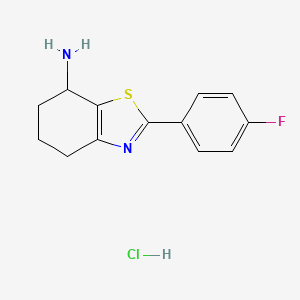
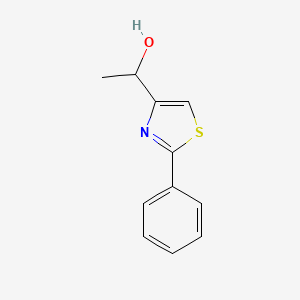
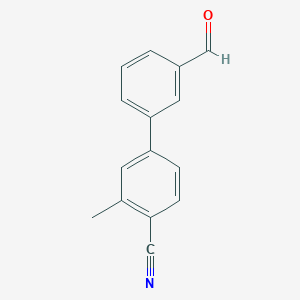

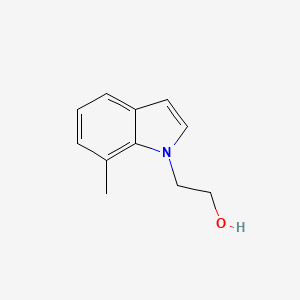
![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
